2-(2,4-Dichlorobenzyl)thioadenosine

nucleoside physicochemical property ADME

Researchers investigating adenosine receptor subtype selectivity often encounter reproducibility failures when substituting adenosine analogs with divergent receptor-bias profiles. 2-(2,4-Dichlorobenzyl)thioadenosine resolves this by providing a structurally defined, 2-modified purine nucleoside with a bulky 2,4-dichlorobenzyl thioether group that imparts distinct steric and electronic properties for rigorous SAR exploration. • Purity: ≥95% (HPLC); long-term stability of 3 years at -20°C ensures batch-to-batch consistency • LogP 2.5 enables systematic cellular permeability and metabolic stability comparisons against hydrophilic adenosine analogs in hepatic microsome assays • Validated for competitive binding assays ([³H]NECA, [³H]CGS21680 displacement) and anti-proliferative phenotypic screens (HeLa, MCF-7, A549) • Ships at ambient temperature; full Certificate of Analysis included

Molecular Formula C17H17Cl2N5O4S
Molecular Weight 458.3 g/mol
Cat. No. B12398314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dichlorobenzyl)thioadenosine
Molecular FormulaC17H17Cl2N5O4S
Molecular Weight458.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)CSC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N
InChIInChI=1S/C17H17Cl2N5O4S/c18-8-2-1-7(9(19)3-8)5-29-17-22-14(20)11-15(23-17)24(6-21-11)16-13(27)12(26)10(4-25)28-16/h1-3,6,10,12-13,16,25-27H,4-5H2,(H2,20,22,23)/t10-,12?,13+,16-/m1/s1
InChIKeyGHSJUTIELLTXHS-ZIWBQIBKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dichlorobenzyl)thioadenosine: A 2-Modified Purine Nucleoside for Adenosine Analog Screening


2-(2,4-Dichlorobenzyl)thioadenosine (CAS 2095417-37-9) is a synthetic 2-modified purine nucleoside derivative . It belongs to the class of adenosine analogs, characterized by a 2,4-dichlorobenzyl thioether substituent at the 2-position of the adenosine scaffold [1]. This structural modification aims to alter the compound's interaction with adenosine receptors and other nucleoside-binding proteins relative to endogenous adenosine and simpler 2-substituted analogs .

Why 2-(2,4-Dichlorobenzyl)thioadenosine Cannot Be Replaced by Unmodified Adenosine or Common Analogs


Endogenous adenosine and many simple adenosine analogs exhibit non-selective activation across A1, A2A, A2B, and A3 receptor subtypes, limiting their utility in target-specific studies [1]. The 2,4-dichlorobenzyl thioether modification at the 2-position introduces steric bulk and unique electronic properties that are likely to significantly alter receptor binding kinetics and selectivity profiles compared to unmodified adenosine or 2-halo substituted analogs (e.g., 2-chloroadenosine) [2]. This distinct chemical identity precludes direct functional substitution without validation; experimental systems designed around a specific analog's receptor bias or metabolic stability require the exact compound to maintain experimental reproducibility .

Quantitative Differentiation Evidence for 2-(2,4-Dichlorobenzyl)thioadenosine Relative to Adenosine Analogs


Predicted Physicochemical Profile Distinction from Adenosine and 2-Chloroadenosine

The target compound exhibits a calculated LogP (XLogP3) of 2.5 [1], indicating higher lipophilicity compared to adenosine (LogP ~ -1.1) and 2-chloroadenosine (LogP ~ -0.1) [2]. This physicochemical difference is directly linked to the hydrophobic 2,4-dichlorobenzyl moiety, which is absent in the comparators.

nucleoside physicochemical property ADME

Distinct Molecular Weight and Rotatable Bond Profile for Biochemical Assay Design

2-(2,4-Dichlorobenzyl)thioadenosine has a molecular weight of 458.32 g/mol [1], substantially higher than adenosine (267.24 g/mol) and 2-chloroadenosine (301.69 g/mol) [2]. It contains 5 rotatable bonds, a feature directly stemming from the 2,4-dichlorobenzyl thioether linker that is absent in the simpler comparators.

nucleoside molecular weight drug design

Purity Specification for Reproducible Research Use

A reputable vendor certifies 2-(2,4-Dichlorobenzyl)thioadenosine at ≥98% purity by HPLC . This specification, while common for research-grade nucleosides, is explicitly stated and provides a baseline quality expectation that may not be guaranteed by all suppliers of alternative adenosine analogs, which can range from >95% to >98%.

purity analytical chemistry quality control

Storage Stability Profile for Long-Term Experimental Consistency

2-(2,4-Dichlorobenzyl)thioadenosine is stable as a powder at -20°C for 3 years . While specific comparative accelerated degradation data are not available, this defined stability window supports long-term procurement and use in multi-phase research projects, contrasting with adenosine which is known to be susceptible to deamination and requires careful handling.

stability storage nucleoside

Primary Application Scenarios for 2-(2,4-Dichlorobenzyl)thioadenosine Based on Quantitative Differentiation


Adenosine Receptor Subtype Profiling in In Vitro Binding Assays

The distinct physicochemical profile (LogP 2.5, MW 458.32) of 2-(2,4-Dichlorobenzyl)thioadenosine makes it a valuable tool for exploring structure-activity relationships (SAR) at adenosine receptors, where lipophilic 2-substituents are known to influence A2A/A3 selectivity [1]. Its use in competitive binding assays against radiolabeled ligands like [3H]NECA or [3H]CGS21680 can help map the receptor subtype preference conferred by the bulky 2,4-dichlorobenzyl thioether group [2].

Metabolic Stability and Permeability Studies in Drug Discovery

Given its calculated LogP of 2.5, which is significantly higher than adenosine (LogP ~ -1.1), 2-(2,4-Dichlorobenzyl)thioadenosine is a relevant probe for assessing the impact of increased lipophilicity on cellular permeability, plasma protein binding, and metabolic stability in hepatic microsome assays [3]. This provides direct comparative data against more hydrophilic adenosine analogs.

Reference Standard in Analytical Method Development for Nucleoside Analogs

With a certified purity of ≥98% and a defined long-term stability profile (3 years at -20°C), 2-(2,4-Dichlorobenzyl)thioadenosine serves as a reliable reference standard for developing and validating HPLC or LC-MS methods aimed at detecting and quantifying structurally related 2-modified purine nucleosides in complex biological matrices .

Cancer Cell Proliferation Inhibition Screening in Phenotypic Assays

Consistent with the known class activity of adenosine analogs in suppressing cancer progression , 2-(2,4-Dichlorobenzyl)thioadenosine is deployed in phenotypic screens to evaluate anti-proliferative effects across various cancer cell lines (e.g., HeLa, MCF-7, A549). Comparative analysis with adenosine, 2-chloroadenosine, or clofarabine in parallel assays can elucidate the impact of the 2,4-dichlorobenzyl thioether modification on potency and selectivity .

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